![molecular formula C23H17ClN2O4 B13998272 2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide CAS No. 20209-76-1](/img/structure/B13998272.png)
2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenoxy group and a dioxoisoindolylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the 3-chlorophenoxyacetic acid, which is then reacted with 4-[(1,3-dioxoisoindol-2-yl)methyl]aniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
科学研究应用
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure.
Mefentrifluconazole: Another compound with a chlorophenoxy group used in agricultural applications.
Uniqueness
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
20209-76-1 |
|---|---|
分子式 |
C23H17ClN2O4 |
分子量 |
420.8 g/mol |
IUPAC 名称 |
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C23H17ClN2O4/c24-16-4-3-5-18(12-16)30-14-21(27)25-17-10-8-15(9-11-17)13-26-22(28)19-6-1-2-7-20(19)23(26)29/h1-12H,13-14H2,(H,25,27) |
InChI 键 |
VIRMEFDFHULRDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)
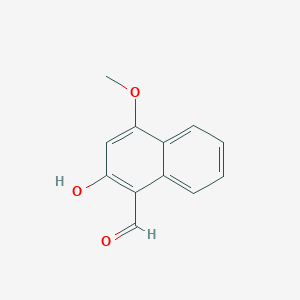

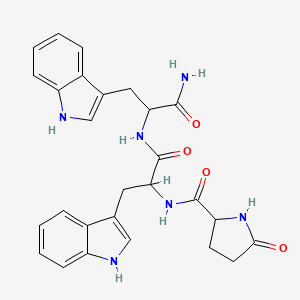
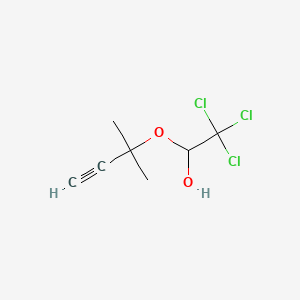

![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
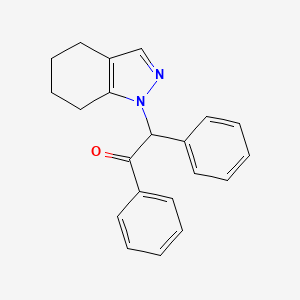
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)

![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

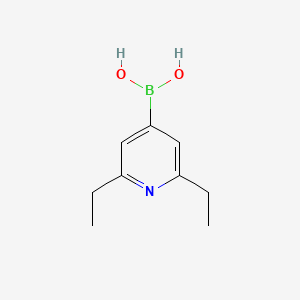
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
